3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the ethoxyphenyl group and the cyano group can be accomplished through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings, potentially leading to derivatives with varied properties.
Common reagents used in these reactions include oxidizing agents like hypochlorite and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization . By inhibiting this protein, the compound can disrupt cellular processes that rely on proper protein function, potentially leading to therapeutic effects in diseases where HSP 90-alpha is implicated.
Comparison with Similar Compounds
Similar compounds to 3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE include other phenylpyridines and thienopyridines. These compounds share structural similarities but may differ in their substituents and functional groups. For example:
Phenylpyridines: Compounds containing a benzene ring linked to a pyridine ring, such as 4-phenylpyridine.
Thienopyridines: Compounds containing a thiophene ring fused to a pyridine ring, such as thieno[3,2-d]pyrimidine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15N5O2S/c1-2-24-9-5-3-8(4-6-9)11-10(7-18)15(20)22-17-12(11)13(19)14(25-17)16(21)23/h3-6H,2,19H2,1H3,(H2,20,22)(H2,21,23) |
InChI Key |
UOPQHPBCVYHSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)N)N)N)C#N |
Origin of Product |
United States |
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